

Epidemiology of FIM-1 Producing Bacterial Strains: A Technical Guide

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Introduction

The emergence and spread of carbapenem-resistant Gram-negative bacteria pose a significant threat to global public health. Carbapenemases, enzymes that inactivate carbapenem antibiotics, are a primary mechanism of resistance. Among the diverse array of carbapenemases, the Florence imipenemase (FIM-1) is a rare but clinically significant metallo- β -lactamase (MBL). This technical guide provides a comprehensive overview of the epidemiology of FIM-1 producing bacterial strains, including their prevalence, geographical distribution, associated antibiotic resistance, and the molecular context of the resistance determinant.

Prevalence and Geographical Distribution

The prevalence of FIM-1 producing bacteria is currently considered to be very low and its geographical distribution appears to be limited. The majority of published reports describe isolates from a single hospital in Florence, Italy.

Initial identification of a *Pseudomonas aeruginosa* clinical isolate producing the FIM-1 MBL occurred in Florence, Italy.[1] Subsequent investigations at the same hospital have identified additional cases, suggesting localized persistence and potential for cross-transmission.[2][3]

Evidence for a broader, albeit still uncommon, geographical distribution comes from the identification of the blaFIM-1 gene in draft whole-genome sequences of *P. aeruginosa* strains from the United States and another location in Southern Italy.^{[4][5]} However, to date, there have been no large-scale epidemiological studies to determine the true prevalence of FIM-1 in different geographical regions. One meta-analysis on carbapenem-resistant *P. aeruginosa* in Iran did not detect any FIM-1 producers among the studied isolates.^[6]

Bacterial Strains and Clonal Lineages

Currently, FIM-1 has been exclusively identified in *Pseudomonas aeruginosa*. The FIM-1-producing isolates from the well-documented cases in Florence, Italy, belong to the high-risk international clone, sequence type 235 (ST235).^{[1][2]} This clonal lineage is known for its association with multidrug resistance and its capacity to cause nosocomial outbreaks. The identification of FIM-1 within this successful clonal lineage is a cause for concern, as it has the potential to facilitate the dissemination of this resistance mechanism.

Quantitative Data on FIM-1 Producing Strains

The available quantitative data on FIM-1 producing strains is primarily derived from individual case reports and small-scale investigations. The following tables summarize the key findings.

Table 1: Reported Cases of FIM-1 Producing *Pseudomonas aeruginosa*

Year of Isolation	Country	Number of Isolates	Bacterial Species	Sequence Type	Source of Isolate	Reference
2007	Italy	1	Pseudomonas aeruginosa	ST235	Vascular graft infection	[7]
2020	Italy	1	Pseudomonas aeruginosa	ST235	Clinical infection	[4]
2023	Italy	2	Pseudomonas aeruginosa	ST235	Breakthrough bacteremia, Pharyngeal swab	[2][3]
2012	USA	1	Pseudomonas aeruginosa	Not Reported	Not Reported	[4]
2012	Italy	1	Pseudomonas aeruginosa	Not Reported	Not Reported	[4]
2022	Italy (Southern)	1	Pseudomonas aeruginosa	Not Reported	Not Reported	[2]

Table 2: Antimicrobial Susceptibility Profile of a FIM-1 Producing *P. aeruginosa* Isolate (FI-26059)

Antimicrobial Agent	MIC (mg/L)	Interpretation	Reference
Ceftazidime	>128	Resistant	[2]
Ceftazidime/avibactam	>128/4	Resistant	[2]
Cefepime	>128	Resistant	[2]
Aztreonam	>128	Resistant	[2]
Meropenem	>128	Resistant	[2]
Imipenem	>128	Resistant	[2]
Piperacillin/tazobactam	>128/4	Resistant	[2]
Ciprofloxacin	0.25	Susceptible	[2]
Levofloxacin	4	Resistant	[2]
Amikacin	>128	Resistant	[2]
Gentamicin	>128	Resistant	[2]
Tobramycin	>128	Resistant	[2]
Colistin	1	Susceptible	[2]
Cefiderocol	0.5	Susceptible	[2]

Note: MIC (Minimum Inhibitory Concentration) data is based on broth microdilution methods as reported in the cited literature.

Molecular Epidemiology and Genetic Context

The genetic determinant for FIM-1 production is the blaFIM-1 gene. In the characterized *P. aeruginosa* isolates, this gene is located on the chromosome.[1] The blaFIM-1 gene is associated with large integrative and conjugative elements (ICEs), which are mobile genetic elements that can mediate their own transfer from a host cell to a recipient cell.[2][4] This association with ICEs is significant as it provides a mechanism for the potential horizontal gene

transfer of blaFIM-1 to other bacteria, although transfer has not been successfully demonstrated experimentally.^{[1][7]}

The FIM-1 enzyme is a subclass B1 metallo- β -lactamase and shares the highest amino acid identity (approximately 40%) with the New Delhi metallo- β -lactamase (NDM) enzymes.^{[1][8]}

Experimental Protocols

Detailed, step-by-step experimental protocols for the identification and characterization of FIM-1 producing strains are not extensively published. However, the methodologies employed in the existing research provide a framework for laboratory investigation.

Phenotypic Detection of Metallo- β -Lactamase Activity

Phenotypic tests are crucial for the initial screening of MBL-producing isolates. These methods are based on the principle that MBLs require zinc for their activity and are therefore inhibited by chelating agents such as EDTA.

a. Combined Disc Diffusion Test:

- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate a Mueller-Hinton agar plate with the bacterial suspension.
- Place a carbapenem disc (e.g., imipenem or meropenem) and a carbapenem disc supplemented with EDTA on the agar.
- Incubate the plate at 35-37°C for 16-20 hours.
- An increase in the zone of inhibition of ≥ 5 mm for the carbapenem-EDTA disc compared to the carbapenem disc alone is considered a positive result for MBL production.

b. Carbapenem Inactivation Method (CIM) with EDTA (eCIM):

- Prepare a 1 μ L loopful of the test organism from an overnight agar plate and resuspend it in 2 mL of Tryptic Soy Broth (TSB).
- Add a 10 μ g meropenem disc to the bacterial suspension.

- In a separate tube, add a 10 µg meropenem disc to 2 mL of TSB containing 5 mM EDTA, and then add a 1 µL loopful of the test organism.
- Incubate both tubes for a minimum of 4 hours at 35-37°C.
- After incubation, remove the meropenem discs and place them on a Mueller-Hinton agar plate previously inoculated with a susceptible E. coli indicator strain.
- Incubate the plate overnight at 35-37°C.
- Growth of the indicator strain up to the disc from the tube without EDTA indicates carbapenemase production. No growth or a significant inhibition zone around the disc from the tube with EDTA confirms MBL activity.

Genotypic Detection of blaFIM-1

Molecular methods are the gold standard for the specific identification of the blaFIM-1 gene.

a. Polymerase Chain Reaction (PCR):

- DNA Extraction: Extract bacterial genomic DNA using a commercial kit or a standard in-house method.
- Primer Design: Design specific primers targeting a conserved region of the blaFIM-1 gene.
- PCR Amplification:
 - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for blaFIM-1.
 - Add the extracted DNA template.
 - Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
- Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel. The presence of a band of the expected size indicates a positive result for the blaFIM-1 gene.

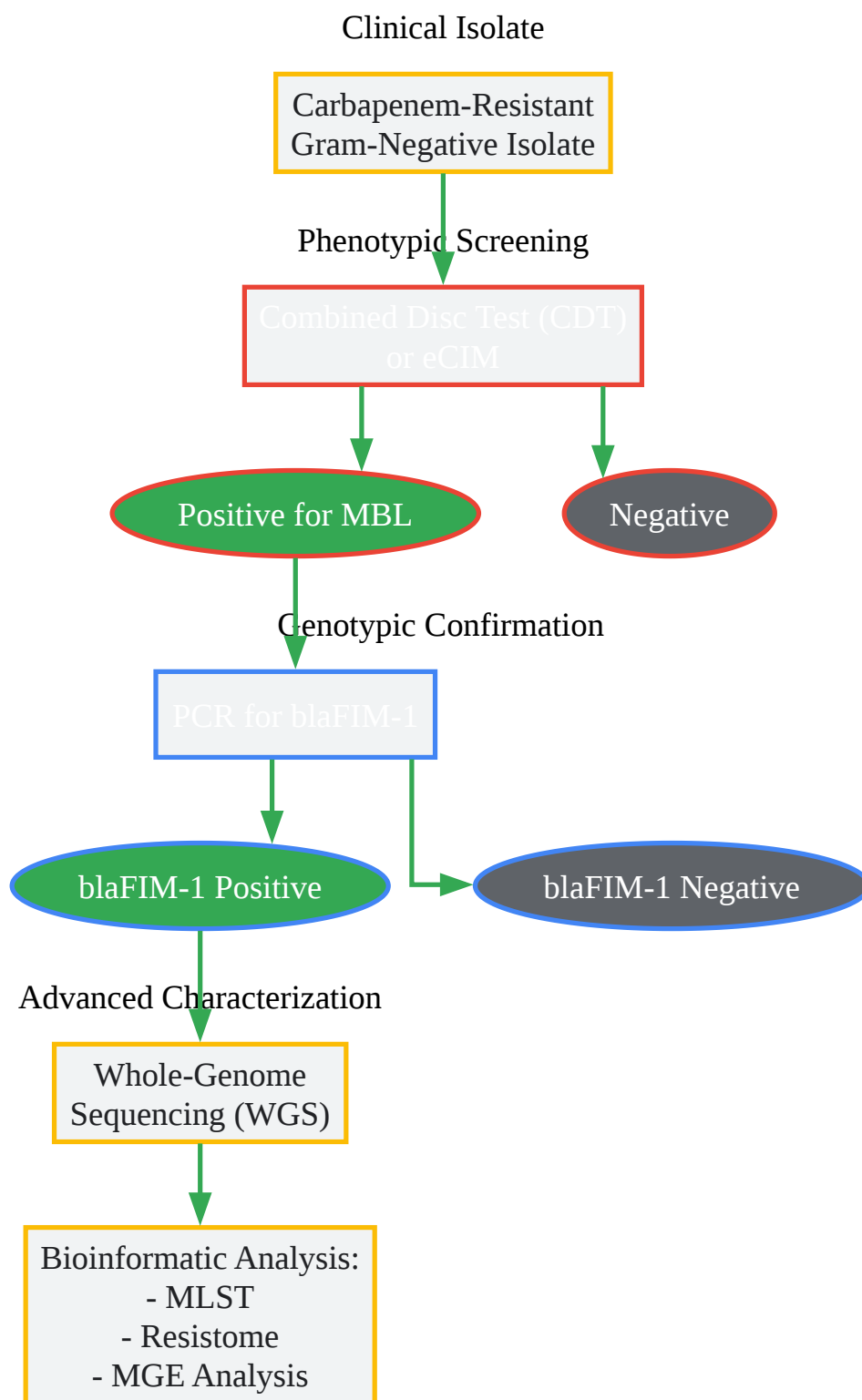
Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive information on the genetic background of FIM-1 producing strains.

- DNA Library Preparation: Extract high-quality genomic DNA and prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
- Sequencing: Sequence the prepared library to generate short-read sequencing data.
- Bioinformatic Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads.
 - De Novo Assembly: Assemble the reads to reconstruct the bacterial genome.
 - Gene Annotation: Identify and annotate genes within the assembled genome.
 - Resistance Gene Identification: Use bioinformatics tools such as ResFinder or the Comprehensive Antibiotic Resistance Database (CARD) to screen the genome for the presence of blaFIM-1 and other antibiotic resistance genes.
 - Mobile Genetic Element Analysis: Identify and characterize integrative and conjugative elements (ICEs) and other mobile genetic elements associated with blaFIM-1.
 - Multilocus Sequence Typing (MLST): Determine the sequence type (ST) of the isolate.

Mandatory Visualizations

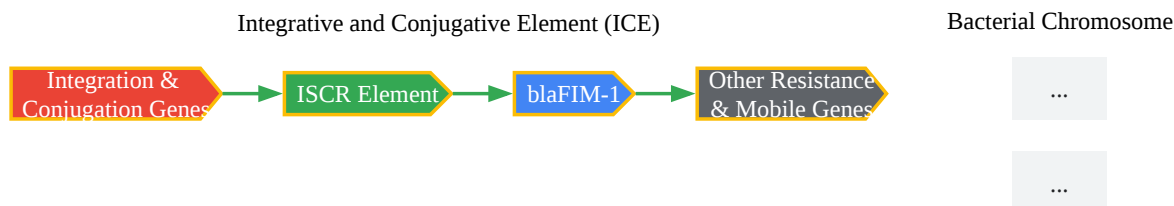
Diagram 1: Experimental Workflow for Identification of FIM-1 Producing Bacteria



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Caption: Workflow for the identification and characterization of FIM-1 producing bacteria.

Diagram 2: Genetic Context of blaFIM-1



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Caption: Schematic of the genetic environment of the blaFIM-1 gene.

Conclusion

The epidemiology of FIM-1 producing bacterial strains is characterized by their rarity and, to date, a limited geographical and species distribution, being primarily found in *P. aeruginosa* ST235 in Italy. The location of the blaFIM-1 gene on an integrative and conjugative element on the chromosome highlights the potential for this resistance determinant to be mobilized and spread to other bacteria. The multidrug-resistant nature of FIM-1 producing isolates underscores the clinical challenge they present. Continuous surveillance and molecular characterization are essential to monitor for the emergence and dissemination of these and other novel carbapenemase-producing strains to inform infection control practices and guide the development of new therapeutic strategies. Further research is needed to understand the full extent of the prevalence of FIM-1 and the factors contributing to its emergence and potential for spread.

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